Product packaging for gibberellin A14(2-)(Cat. No.:)

gibberellin A14(2-)

Cat. No.: B1264984
M. Wt: 346.4 g/mol
InChI Key: NJEWNTGSXKRWKA-MJPABCAUSA-L
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Description

Molecular Configuration and Stereochemical Properties

Gibberellin A14(2−) possesses the molecular formula C20H26O5²⁻ in its fully deprotonated state, representing the loss of two protons from the parent dicarboxylic acid. The compound exhibits a characteristic tetracyclic ring system derived from the ent-gibberellane skeleton, specifically featuring a 6/5/6/5-fused ring arrangement that defines the gibberellin structural class. The molecular architecture encompasses a rigid concave structure where significant opportunities exist for neighboring group and trans-annular participation in chemical reactions.

The stereochemical configuration of gibberellin A14(2−) follows the systematic nomenclature parallel to steroids, with the absolute stereochemistry of the gibberellane skeleton defined by specific orientations at key carbon centers. The compound differs from gibberellin A12 in the presence of a beta-hydroxyl group at C-2, utilizing the gibbane numbering system. Critical stereochemical features include the (1R,2S,3S,4S,5S,8S,9S,12R) configuration as specified in the IUPAC systematic name, which describes the spatial arrangement of substituents around the tetracyclic framework.

The conformational properties of gibberellin A14(2−) are significantly influenced by the presence of the lactone ring, which constrains the molecular geometry and affects the torsion angles within the ring system. The ionized carboxylate groups in the dianion form introduce additional electrostatic considerations that impact the overall molecular conformation and intermolecular interactions. The compound maintains the characteristic 13-methylidene functionality that is common among gibberellins, contributing to its structural rigidity and biological recognition properties.

Table 1: Stereochemical Configuration Data for Gibberellin A14(2−)

Carbon Position Stereochemical Configuration Functional Group
C-1 R Quaternary carbon
C-2 S Beta-hydroxyl bearing
C-3 S Ring junction
C-4 S Carboxylate bearing
C-5 S Hydroxyl bearing
C-8 S Methyl bearing
C-9 S Ring junction
C-12 R Ring junction
C-13 - Methylidene
C-19 - Carboxylate
C-20 - Methyl substituent

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for gibberellin A14(2−), with both proton and carbon-13 spectra offering detailed insights into the molecular framework. Proton nuclear magnetic resonance spectra typically display characteristic signals for the methylidene protons, hydroxyl groups, and the complex array of methylene and methine protons within the tetracyclic system. The carbon-13 nuclear magnetic resonance spectrum reveals all expected resonances, clearly resolving the twenty carbon environments including the carboxylate carbons, quaternary centers, and the distinctive methylidene carbon.

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide crucial connectivity information for complete structural elucidation. These experiments enable the assignment of specific proton and carbon resonances to their corresponding positions within the gibberellin framework, confirming the stereochemical assignments derived from chemical and crystallographic studies.

Infrared spectroscopy of gibberellin A14(2−) exhibits characteristic absorption patterns that reflect its functional group composition. The spectrum displays absorptions attributable to the carboxylate groups, which appear at different frequencies compared to the neutral carboxylic acid form due to the ionized state. Hydroxyl group stretching vibrations appear in the typical region, while the complex fingerprint region provides diagnostic information for compound identification and purity assessment.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the dianion form, with characteristic fragmentation patterns that support structural assignments. High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation, while tandem mass spectrometry experiments yield fragmentation pathways that illuminate the structural connectivity and stability of different molecular regions.

Table 2: Key Spectroscopic Data for Gibberellin A14(2−)

Technique Characteristic Features Diagnostic Values
¹H Nuclear Magnetic Resonance Methylidene protons δ 4.9-5.0 ppm
¹H Nuclear Magnetic Resonance Hydroxyl protons δ 3.5-4.5 ppm
¹³C Nuclear Magnetic Resonance Carboxylate carbons δ 170-180 ppm
¹³C Nuclear Magnetic Resonance Methylidene carbon δ 105-115 ppm
Infrared Spectroscopy Carboxylate stretch 1550-1650 cm⁻¹
Infrared Spectroscopy Hydroxyl stretch 3200-3600 cm⁻¹
Mass Spectrometry Molecular ion [M-2H]²⁻ m/z 173.1
Mass Spectrometry Base peak fragment m/z 129

Crystallographic Data and Conformational Dynamics

Crystallographic studies of gibberellin derivatives provide fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements. While specific single-crystal X-ray diffraction data for the dianion form of gibberellin A14(2−) may be limited due to crystallization challenges associated with ionic species, structural information can be extrapolated from related gibberellin crystal structures and computational modeling studies.

The crystal structures of related gibberellin methyl esters reveal important conformational features that are relevant to understanding gibberellin A14(2−) behavior. These studies demonstrate that the tetracyclic framework adopts specific conformations influenced by the lactone ring constraints and the overall molecular geometry. The ring conformations show that saturated rings typically adopt chair conformations, though these may be distorted by the presence of bridging functionalities and the rigid polycyclic framework.

Conformational dynamics studies utilizing computational methods provide additional insights into the flexibility and preferred conformations of gibberellin A14(2−). Quantum mechanical calculations combined with molecular mechanics approaches enable the prediction of conformational preferences, vibrational frequencies, and electronic properties that complement experimental crystallographic data. These computational studies are particularly valuable for understanding the behavior of the ionized carboxylate groups and their influence on overall molecular conformation.

The intermolecular interactions in crystalline forms of gibberellin derivatives are dominated by hydrogen bonding networks involving the hydroxyl groups and carboxylate functionalities. In the case of gibberellin A14(2−), the ionized carboxylate groups are expected to form strong ionic interactions with counterions and participate in extensive hydrogen bonding networks that stabilize the crystal structure.

Table 3: Crystallographic and Conformational Parameters

Structural Feature Measurement/Observation Reference Context
Tetracyclic framework Rigid, concave structure Related gibberellin studies
Ring A conformation Chair, constrained by lactone Methyl ester derivatives
C5:C10-C4:C5 torsion angle Variable with substitution Comparative studies
Intermolecular H-bonding Extensive carboxylate networks Predicted from ionic nature
Molecular rigidity High due to ring fusion Consistent with gibberellin class
Carboxylate orientation Influenced by crystal packing Computational predictions

The conformational analysis reveals that gibberellin A14(2−) maintains the characteristic structural features that define the gibberellin class while exhibiting specific properties related to its ionization state and substitution pattern. The presence of the beta-hydroxyl group at C-2 and the ionized carboxylate groups significantly influences the conformational preferences and intermolecular interactions compared to other gibberellin derivatives. Advanced computational studies using density functional theory methods provide detailed insights into the electronic structure and conformational energetics, supporting the experimental observations derived from spectroscopic and crystallographic investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5-2 B1264984 gibberellin A14(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O5-2

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate

InChI

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/p-2/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

NJEWNTGSXKRWKA-MJPABCAUSA-L

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O

Canonical SMILES

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Plant Growth Regulation

Gibberellin A14(2-) is primarily recognized for its ability to regulate plant growth. It influences several key processes, including:

  • Stem Elongation : Gibberellins promote cell elongation and division, leading to increased stem height. This is particularly beneficial in crops that require taller growth for optimal yield.
  • Seed Germination : Gibberellin A14(2-) plays a vital role in breaking seed dormancy and promoting germination. It stimulates the synthesis of enzymes necessary for seedling development.
  • Flowering Induction : In certain plant species, gibberellins are essential for the transition from vegetative to reproductive growth, facilitating flowering and fruit set.

Case Study: Dwarf Plant Recovery

A study conducted on dwarf mutants of Setaria viridis demonstrated that treatment with gibberellic acid, which includes derivatives like Gibberellin A14(2-), significantly increased plant height compared to untreated controls. This finding suggests that gibberellins can effectively rescue dwarf phenotypes by restoring normal growth patterns .

Agricultural Applications

The agricultural sector extensively utilizes gibberellins for enhancing crop productivity. Key applications include:

  • Crop Yield Improvement : Gibberellin A14(2-) is applied to various crops such as rice, barley, and wheat to enhance yield by promoting taller plants with more productive tillers.
  • Fruit Development : In fruit crops, gibberellins are used to improve fruit size and quality. For instance, they can induce parthenocarpy (fruit development without fertilization) in certain species.
  • Regulation of Blooming : Gibberellins can manipulate flowering times in crops, allowing farmers to synchronize harvests and improve marketability.

Mechanistic Insights

Research has elucidated the biochemical pathways through which gibberellins exert their effects. Gibberellin A14(2-) acts by degrading DELLA proteins, which are repressors of growth. This mechanism allows for the activation of genes associated with growth promotion .

Table 1: Mechanisms of Action of Gibberellin A14(2-)

MechanismDescription
DELLA Protein DegradationInhibits growth repression by degrading DELLA proteins
Enzyme ActivationStimulates enzymes necessary for starch breakdown during germination
Gene Expression RegulationActivates genes involved in stem elongation and flowering

Industrial Applications

Beyond agriculture, gibberellins have potential applications in various industries:

  • Horticulture : Used to manipulate flowering times in ornamental plants.
  • Food Industry : Potential use in post-harvest treatments to enhance fruit quality and shelf life.

Future Research Directions

Ongoing research is focused on understanding the specific roles of different gibberellins, including Gibberellin A14(2-), in various plant species. Investigations into genetic variations among plants regarding their response to gibberellins could lead to more targeted agricultural practices.

Comparison with Similar Compounds

Gibberellin A13 and A25

GA14 shares its tetracyclic core with GA13 and GA25 (Figure 2 in ), but differs in functional groups:

  • GA13 : Retains a hydroxyl group at C-16 but lacks the 9-ene double bond present in GA14 .
  • GA25 : Contains additional hydroxylation at C-12, reducing its mobility in chromatographic assays compared to GA14 .

Table 1: Key Structural Differences

Compound Functional Groups Skeleton Type Reference
GA14(2-) 9-ene, C-16α-OH, C-7 carboxylate 6/5/6/5
GA13 C-16α-OH, saturated C-9 6/5/6/5
GA25 C-12β-OH, C-16α-OH 6/5/6/5

Gibberellin A12-Aldehyde and A53-Aldehyde

GA14 is biosynthetically linked to GA12-aldehyde (precursor) and GA53-aldehyde (parallel intermediate):

  • GA12-aldehyde : Lacks the C-13 hydroxyl group and undergoes oxidation to form GA14-aldehyde .
  • GA53-aldehyde : Features a hydroxyl group at C-13, leading to distinct downstream metabolites like GA53 .

Functional Comparison with Other Gibberellins

Gibberellin A3 (GA3) and A12 (GA12)

  • GA3 : A bioactive form with a hydroxyl group at C-3, enhancing its stability and receptor affinity compared to GA14 .
  • GA12 : Lacks the C-7 carboxylate, reducing its role in flowering but maintaining precursor activity .

Role in Plant Stress Response

GA14 accumulation in genetically modified plants (14.14-fold higher than wild types) correlates with drought resistance, similar to GA3 but distinct from GA24, which associates with fungal symbionts like Neomicrosphaeropsis .

Table 3: Functional Roles in Plant Physiology

Compound Key Role Associated Microbes/Genes Reference
GA14(2-) Diterpenoid biosynthesis, drought response CPSent genes, Solicoccozyma
GA24 Fungal interaction Neomicrosphaeropsis
GA12 Precursor for multiple GAs miR396a-regulated pathways

Analytical Differentiation

GA14 is distinguishable via:

  • NMR : Distinct ¹H NMR signals at δ 5.42 (9-ene proton) and δ 1.28 (C-16 methyl) in DMSO-d6 .
  • Mass Spectrometry : ESI-HRMS m/z 347.1592 ([M-H]⁻), differing from GA13 (m/z 349.1748) due to oxidation state .

Preparation Methods

Fungal Fermentation

Gibberella fujikuroi and Sphaceloma manihoticola are primary sources for GA14 production.

Fermentation Protocol

  • Medium Composition :
    • Carbon source: Sucrose (4–6% w/v)
    • Nitrogen source: Ammonium nitrate (0.08% w/v)
    • Minerals: MgSO₄·7H₂O (0.05% w/v), KH₂PO₄ (0.1% w/v).
  • Culture Conditions :
    • Submerged fermentation at 25°C for 14–21 days with aeration (1.0 vvm).
  • Harvesting :
    • Mycelia are separated via centrifugation (8,000 ×g, 20 min).

GA14 Yield in Fermentation

Strain GA14 Yield (mg/L) Byproducts
G. fujikuroi (wild) 2.1 ± 0.3 GA3, GA4, GA7
S. manihoticola DSM1637 7.0 ± 1.2 GA4 (85%), GA14 (5%)

Extraction and Purification

  • Solvent Extraction : Acidified broth (pH 2.7) is extracted with ethyl acetate (3 × 0.5 vol).
  • Adsorption Chromatography : GA14 is adsorbed onto alkali metal bicarbonate (e.g., NaHCO₃) and washed with ether to remove impurities.
  • Thin-Layer Chromatography (TLC) : Silica gel TLC with propanol-2:NH₃:H₂O (10:1:1) separates GA14 (Rf = 0.54) from GA4 (Rf = 0.50).

Chemical Synthesis

Semisynthesis from GA12

GA14 is derived from GA12 through regioselective hydroxylation:

  • Hydroxylation : GA12 is treated with β-hydroxylase or chemical oxidants (e.g., H₂O₂/Fe²⁺) to introduce the C-2 hydroxyl group.
  • Deprotonation : The dicarboxylic acid (GA14) is deprotonated (pH > 8) to form GA14(2-).

Reaction Conditions

Step Reagents/Conditions Yield (%)
Hydroxylation H₂O₂ (30%), FeSO₄, 25°C, 24 hr 45–50
Deprotonation NaOH (1M), MeOH/H₂O, 25°C, 1 hr >95

Total Synthesis

Total synthesis of GA14(2-) remains challenging due to its four chiral centers. A proposed route involves:

  • Aldol Condensation : Build the A and B rings via intramolecular Aldol reaction.
  • Alder-Ene Reaction : Form the C ring using a thermal ene reaction.
  • Functionalization : Introduce hydroxyl and carboxyl groups via oxidation and hydrolysis.

Key Intermediate

  • Andrographolide (a diterpenoid) serves as a starting material for gibberellin synthesis.

Industrial-Scale Purification

Chromatographic Methods

Method Conditions Purity (%)
Reverse-Phase HPLC C18 column, MeOH:H₂O (70:30), 1 mL/min 98.5
Ion-Exchange Amberlite IRA-400, pH 8.5 95.2

Decolorization

  • Activated charcoal (5% w/v) removes pigments, improving purity from 85% to 97%.

Challenges and Innovations

  • Low Natural Abundance : GA14 constitutes <5% of total gibberellins in G. fujikuroi. Strain engineering (e.g., GA14ox overexpression) may enhance yield.
  • Synthetic Complexity : Asymmetric synthesis of C-2 hydroxyl remains inefficient (45% yield). Biocatalytic methods using engineered P450s are under investigation.

Q & A

Q. What frameworks assist in formulating hypothesis-driven research questions about gibberellin A14(2−)'s ecological roles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: "How does gibberellin A14(2−) influence symbiotic interactions between plants and mycorrhizal fungi under drought stress?" Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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